molecular formula C19H18N2O7 B5194436 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid

Numéro de catalogue B5194436
Poids moléculaire: 386.4 g/mol
Clé InChI: HENVUSVJVSGYIA-UKTHLTGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid, also known as BF-5m, is a synthetic compound that has gained popularity in scientific research due to its potential therapeutic applications.

Mécanisme D'action

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In metabolic disorders, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid improves glucose metabolism by activating the AMPK pathway and inhibiting the mTOR pathway.
Biochemical and physiological effects:
4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In neurons, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid protects against oxidative stress and inflammation, improves mitochondrial function, and promotes neuronal survival. In metabolic disorders, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid improves glucose metabolism, reduces insulin resistance, and prevents obesity and fatty liver.

Avantages Et Limitations Des Expériences En Laboratoire

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has several advantages for lab experiments, including high purity, high yield, and well-defined chemical structure. 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is also stable under physiological conditions and can be easily synthesized in large quantities. However, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has some limitations, such as low solubility in water and limited bioavailability in vivo. These limitations can be overcome by formulating 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in appropriate delivery systems and optimizing the dosing regimen.

Orientations Futures

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has great potential for further research and development in various fields. Some possible future directions include:
1. Investigating the pharmacokinetics and pharmacodynamics of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in vivo to optimize the dosing regimen and improve the bioavailability.
2. Developing novel delivery systems for 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid to enhance its solubility and target specific tissues or organs.
3. Studying the molecular mechanisms of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in different cell types and animal models to identify new therapeutic targets and pathways.
4. Evaluating the safety and efficacy of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in clinical trials for cancer, neurodegenerative diseases, and metabolic disorders.
5. Exploring the potential synergistic effects of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid with other therapeutic agents or modalities.
Conclusion:
4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is a promising synthetic compound with potential therapeutic applications in cancer, neuroprotection, and metabolic disorders. The synthesis method has been optimized to yield high purity and high yield of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid exerts its therapeutic effects through multiple mechanisms of action and has various biochemical and physiological effects in different cell types and animal models. 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has several advantages for lab experiments, but also some limitations that can be overcome by appropriate formulation and dosing. Future research directions include investigating the pharmacokinetics and pharmacodynamics of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid, developing novel delivery systems, studying the molecular mechanisms, evaluating the safety and efficacy in clinical trials, and exploring potential synergistic effects.

Méthodes De Synthèse

The synthesis of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid with butylamine in the presence of a coupling agent. The resulting compound is then purified through chromatography to obtain pure 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. The synthesis method has been optimized to yield high purity and high yield of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid.

Applications De Recherche Scientifique

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In metabolic disorders, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to improve glucose metabolism and reduce insulin resistance.

Propriétés

IUPAC Name

4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c22-17(23)4-1-7-20-18(24)13(21-19(25)15-3-2-8-26-15)9-12-5-6-14-16(10-12)28-11-27-14/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,24)(H,21,25)(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENVUSVJVSGYIA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCC(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.